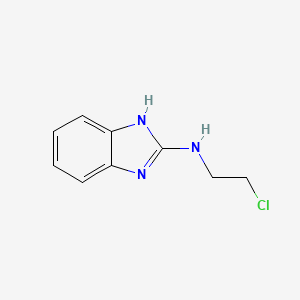

N-(2-chloroethyl)-1H-benzimidazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-chloroethyl)-1H-benzimidazol-2-amine is a useful research compound. Its molecular formula is C9H10ClN3 and its molecular weight is 195.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Structural Studies and Biological Activity

N-(2-chloroethyl)-1H-benzimidazol-2-amine and its derivatives have been extensively studied for their structural characteristics using various physico-chemical techniques. Such compounds have shown high biological activity, notably in inhibiting the metabolic growth of bacteria. These findings are significant for understanding the structural basis of their biological activities (Abdel Ghani & Mansour, 2012).

Synthesis and Anticancer Potential

The synthesis of this compound derivatives, particularly in relation to Pd(II) and Pt(II) complexes, has been explored for potential anticancer applications. These compounds have been synthesized and characterized using various methods, and preliminary studies suggest their utility as potential anticancer agents (Ghani & Mansour, 2011).

Electrochemical Behavior and Temperature Influence

The electrochemical characteristics of this compound have been investigated, with studies focusing on how temperature affects its properties. Such research provides valuable insights into the physical and chemical behavior of this compound under various conditions (Servi, Genç, & Saydam, 2012).

Corrosion Inhibition

Interestingly, certain benzimidazole derivatives, including this compound, have been studied for their effectiveness in inhibiting corrosion, particularly in mild steel. These studies contribute to a better understanding of their potential industrial applications (Tang et al., 2013).

pH Sensing Applications

Additionally, this compound has been used in the synthesis of compounds with high chemosensor activity, particularly in relation to hydrogen cations. This indicates its potential application in the development of effective pH sensors (Tolpygin et al., 2012).

Mécanisme D'action

Target of Action

N-(2-chloroethyl)-1H-benzimidazol-2-amine, also known as mechlorethamine, is a nitrogen mustard and the prototype of alkylating agents . It primarily targets DNA, specifically binding to the N7 nitrogen on the DNA base guanine .

Mode of Action

Mechlorethamine works by binding to DNA, crosslinking two strands, and preventing cell duplication . This interaction with its targets results in changes at the molecular level, disrupting the normal function of the cell and leading to cell death .

Biochemical Pathways

The compound’s interaction with DNA affects various biochemical pathways. The mechanistic pathways of these compounds project the generation of isocyanates along with [–N N–CH 2 –CH 2 –Cl] + OH − which, due to its reactivity, will breakdown further to produce DNA adducts and various other metabolites .

Pharmacokinetics

The pharmacokinetics of mechlorethamine and similar compounds have been studied, with half-lives of around 1.1 to 1.2 hours reported . The compound is rapidly metabolized, with the major route being sequential oxidative dechloroethylation of the nitrogen mustard moiety to the relatively non-toxic half mustard .

Result of Action

The molecular and cellular effects of mechlorethamine’s action are significant. It causes severe gastrointestinal and bone marrow damage . It has been used effectively in treating lymphoid malignancies such as Hodgkin’s disease, lymphosarcoma, chronic myelocytic leukemia, polycythemia vera, and bronchogenic carcinoma .

Action Environment

Environmental factors can influence the action, efficacy, and stability of mechlorethamine. For instance, the presence of other chemicals in the environment can affect the compound’s adsorption behavior

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-chloroethyl)-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c10-5-6-11-9-12-7-3-1-2-4-8(7)13-9/h1-4H,5-6H2,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNALGLNPRIOGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378274 |

Source

|

| Record name | N-(2-chloroethyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84797-54-6 |

Source

|

| Record name | N-(2-chloroethyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1271438.png)

![7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1271444.png)

![N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B1271462.png)